Z-Arg-Arg-AMC

Cathepsin B Protease selectivity Fluorogenic substrate

Researchers needing selective cathepsin B detection at neutral pH face off-target signals from substrates like Z-Phe-Arg-AMC that are cleaved by cathepsins L, K, and V. Z-Arg-Arg-AMC eliminates this problem. - Zero cross-reactivity with cathepsins K and S (0% activity at pH 4.6 & 7.2); negligible cleavage by cathepsin L at neutral pH. - Optimal pH 6.0-7.2 for studying pathological translocation in cancer & neuroinflammation. - Validated for inhibitor screening (100 µM, 96-well format) and kinetic analysis (Km 0.39-0.46 mM). Supplied as ≥98% HPLC-pure powder with ambient shipping; bulk quantities available.

Molecular Formula C30H39N9O6
Molecular Weight 621.7 g/mol
Cat. No. B8121639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Arg-Arg-AMC
Molecular FormulaC30H39N9O6
Molecular Weight621.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C30H39N9O6/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36)/t22-,23-/m0/s1
InChIKeyDLELKZFCVLJXKZ-GOTSBHOMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Arg-Arg-AMC: Cathepsin B Fluorogenic Substrate


Z-Arg-Arg-AMC (benzyloxycarbonyl-Arg-Arg-7-amido-4-methylcoumarin) is a fluorogenic peptide substrate designed for the detection and measurement of cathepsin B activity [1]. The compound consists of a Z-protected Arg-Arg dipeptide sequence coupled to a 7-amino-4-methylcoumarin (AMC) fluorophore, which releases fluorescent AMC (Ex/Em 360-380/440-460 nm) upon enzymatic cleavage . Cathepsin B, a lysosomal cysteine protease implicated in cancer metastasis, neurodegenerative diseases, and inflammation, preferentially cleaves at the carboxyl side of Arg-Arg bonds [2]. Z-Arg-Arg-AMC serves as a tool for kinetic studies, inhibitor screening, and cellular cathepsin B activity assays [3].

Z-Arg-Arg-AMC: Substrate Selectivity Matters


Generic substitution among fluorogenic cathepsin substrates is precluded by significant divergence in enzyme selectivity and pH-dependent activity profiles. Z-Arg-Arg-AMC demonstrates minimal cleavage by cathepsins K and S (0% specific activity at both pH 4.6 and 7.2) and negligible cleavage by cathepsin L at neutral pH, while alternative substrates like Z-Phe-Arg-AMC are extensively cleaved by cathepsins L, K, and V [1][2]. Furthermore, Z-Arg-Arg-AMC displays a distinctive pH-activity profile with optimal performance at pH 6.0-7.2 and markedly reduced activity under acidic lysosomal conditions (pH 4.6), contrasting with substrates like Z-Nle-Lys-Arg-AMC that maintain activity across acidic to neutral pH ranges [3]. These substrate-specific differences in both enzyme selectivity and pH dependence necessitate careful selection based on experimental context—substituting Z-Arg-Arg-AMC without consideration of these parameters introduces substantial risk of off-target signal and misinterpretation of cathepsin B activity.

Z-Arg-Arg-AMC: Performance vs. Alternative Substrates


Superior Selectivity for Cathepsin B at Neutral pH

Z-Arg-Arg-AMC demonstrates robust selectivity for cathepsin B over other cysteine cathepsins at neutral pH (7.2), with specific activity of 441 relative fluorescence units (RFU) for cathepsin B compared to 0 RFU for cathepsins L, K, and S under identical assay conditions [1]. In contrast, the alternative substrate Z-Phe-Arg-AMC shows substantial cleavage by cathepsin L (7099 RFU at pH 4.6) and cathepsin V (546 RFU at pH 4.6), indicating lower cathepsin B selectivity [2]. This selectivity profile is critical for experiments conducted at cytosolic or extracellular neutral pH where off-target cathepsin activity may confound results [3].

Cathepsin B Protease selectivity Fluorogenic substrate

Neutral-to-Slightly-Acidic pH Optimum for Cathepsin B

Z-Arg-Arg-AMC exhibits an optimal pH of 6.0 for cathepsin B cleavage, with a Km of 0.39 mM under standard assay conditions . Notably, the substrate displays markedly reduced activity under acidic lysosomal conditions (pH 4.6: 130 RFU specific activity) compared to neutral cytosolic pH (pH 7.2: 441 RFU specific activity), representing a 3.4-fold difference in cathepsin B activity between these pH environments [1][2]. This contrasts with the newer substrate Z-Nle-Lys-Arg-AMC, which was specifically designed to maintain high cathepsin B activity across both acidic and neutral pH ranges [3]. The pH-dependent activity profile of Z-Arg-Arg-AMC makes it particularly suitable for experiments focused on neutral pH cathepsin B activity in cytosolic or extracellular compartments where lysosomal contamination could otherwise confound interpretation [4].

pH optimum Cathepsin B Enzyme kinetics

Cellular Cathepsin B Activity Assays

In intact human U87 glioma cells, Z-Arg-Arg-AMC hydrolysis exhibits a Km of 460 μM at pH 7.0 and 37°C, which is comparable to the Km of 430 μM obtained with purified cathepsin B under identical conditions [1]. This near-identical Km between cellular and purified enzyme systems (7% difference) indicates that Z-Arg-Arg-AMC reliably measures pericellular cathepsin B activity without substantial interference from other cellular proteases or membrane transport limitations [2]. The substrate has been validated across multiple cancer cell lines including HT-1080 fibrosarcoma, MiaPaCa pancreatic, PC-3 prostate, and HCT-116 colon cells, demonstrating broad applicability for cancer cell-associated cathepsin B activity surveys [3]. The catalytic efficiency (kcat/Km) for cathepsin B with Z-Arg-Arg-AMC is approximately 10^5 M^-1s^-1, which is 4-fold lower than the kcat/Km of Z-Leu-Arg-AMC for cathepsin K (4×10^5 M^-1s^-1), reflecting distinct enzyme-substrate pair efficiencies .

Cellular assay Km determination Cancer cell lines

Negligible Cross-Reactivity with Related Proteases

Comprehensive protease panel screening reveals that Z-Arg-Arg-AMC is not cleaved or inefficiently cleaved by a broad range of related proteases including papain, cathepsins C/DPP-I, F, H, K/O2, L, L2/V, O, S, and X/Z . This negative selectivity profile is substantiated by quantitative data from head-to-head comparisons showing 0% specific activity for cathepsins K and S at both pH 4.6 and 7.2, and 0% specific activity for cathepsin L at pH 7.2 [1]. In contrast, the alternative substrate Z-Phe-Arg-AMC is cleaved by cathepsin K (332-420 RFU), cathepsin L (0-7099 RFU), cathepsin S (21-29 RFU), and cathepsin V (0-546 RFU) across pH conditions [2]. The structural basis for Z-Arg-Arg-AMC's selectivity derives from the Arg-Arg sequence that favors cathepsin B's S2 subsite, while the Z-group steric hindrance further limits access by other cysteine cathepsins that prefer hydrophobic or differently charged residues .

Cross-reactivity Protease panel Negative selectivity

High-Throughput Cathepsin B Inhibitor Screening

Z-Arg-Arg-AMC has been validated in high-throughput inhibitor screening formats using a final substrate concentration of 100 μM, with CA-074 serving as a positive control for cathepsin B inhibition [1]. The assay demonstrates robust performance in 96-well microplate format with fluorescence readings taken every 30 seconds over 15 minutes (λex = 360 nm, λem = 430 nm) [2]. The substrate's kinetic parameters support dose-response inhibitor studies: competitive inhibition experiments using Z-Arg-Arg-AMC concentrations ranging from 20-350 μM enabled determination of Ki values with standard errors as low as 0.25 μM [3]. The fluorescence output aligns with automated plate readers, enabling assessment of compound libraries for cathepsin B inhibitors . In comparative inhibitor screening applications, Z-Arg-Arg-AMC outperforms broader-specificity substrates by reducing false-positive hits arising from inhibition of contaminating cathepsins L, K, or S [4].

High-throughput screening Inhibitor assay Cathepsin B

Neutral pH Cathepsin B Activity in Disease Models

Z-Arg-Arg-AMC specifically monitors cathepsin B activity at neutral pH (7.2) while displaying minimal activity at acidic pH (4.6), a property that enables selective detection of cathepsin B that has translocated from lysosomes to the cytosol in pathological conditions [1]. This pH-dependent activity profile is directly relevant to neurological disorders (traumatic brain injury, epilepsy, Alzheimer's disease), inflammation, and cancer where cathepsin B escapes acidic lysosomes to exert pathological effects at neutral cytosolic pH [2][3]. The substrate has been validated in neuronal and glial cell assays where Z-Arg-Arg-AMC cleavage correlates with relative cathepsin B protein abundance [4]. In cancer cell invasion and metastasis models, pericellular cathepsin B activity measured by Z-Arg-Arg-AMC correlates with invasive phenotype across multiple cell lines including U87 glioma, HT-1080 fibrosarcoma, and PC-3 prostate cancer cells [5]. Alternative substrates like Z-Phe-Arg-AMC and Z-Nle-Lys-Arg-AMC do not provide the same neutral-pH-biased cathepsin B selectivity profile [6].

Neutral pH activity Cytosolic cathepsin B Disease models

Z-Arg-Arg-AMC: Validated Applications


Neutral pH Cathepsin B Assays

Use Z-Arg-Arg-AMC for experiments requiring selective detection of cathepsin B activity at neutral pH (7.0-7.2) while minimizing signal from lysosomal (acidic pH) enzyme populations. This scenario applies to studies of cathepsin B translocation in neurological disorders, inflammation, and cancer where the enzyme escapes acidic lysosomes to exert pathological effects in the cytosol or extracellular space [1][2]. Assay conditions: 40 μM substrate in appropriate buffer (e.g., 0.4 M acetate or phosphate buffer with 5 mM EDTA, 8 mM DTT), pH 7.0-7.2, fluorescence monitoring at Ex/Em 360/440 nm [3][4].

Cathepsin B Inhibitor HTS

Employ Z-Arg-Arg-AMC at 100 μM final concentration in 96-well microplate format for inhibitor screening campaigns targeting cathepsin B [1]. Include CA-074 as a positive control for cathepsin B inhibition [2]. Monitor fluorescence at 30-second intervals over 15 minutes (λex = 360 nm, λem = 430 nm) [3]. The substrate's selectivity reduces false-positive hits from off-target cathepsin inhibition compared to broader-specificity substrates like Z-Phe-Arg-AMC, improving hit validation efficiency [4].

Cell-Based Cathepsin B Assays

Use Z-Arg-Arg-AMC to measure pericellular (cell-surface and secreted) cathepsin B activity in intact cancer cells [1]. Validated cell lines include U87 glioma (Km = 460 μM), HT-1080 fibrosarcoma, MiaPaCa pancreatic, PC-3 prostate, and HCT-116 colon cancer cells [2]. The substrate's comparable Km between intact cells (460 μM) and purified enzyme (430 μM) supports reliable activity measurements without extensive optimization for membrane permeability or cellular interference [3].

Kinetic Characterization of Cathepsin B Inhibitors

Apply Z-Arg-Arg-AMC for detailed kinetic characterization of cathepsin B and its inhibitors [1]. Use substrate concentrations ranging from 20-350 μM to determine Km and Vmax parameters [2]. For Ki determination, vary inhibitor concentrations while measuring initial rates of AMC release; data fitting by non-linear regression can yield Ki values with standard errors as low as 0.25 μM [3]. The substrate's well-characterized kinetic parameters (Km = 0.39-0.46 mM depending on conditions; kcat/Km ≈ 10^5 M^-1s^-1) provide a reliable foundation for mechanistic enzymology studies [4].

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